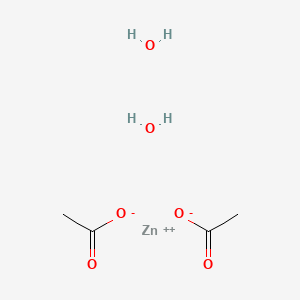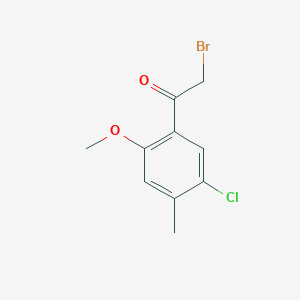![molecular formula C18H13Cl2N3O3S B1226394 6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- The compound is involved in studies related to the synthesis of pyrazolo[3,4-b]pyridines, which have potential applications in various fields including pharmaceuticals and materials science. For instance, Quiroga et al. (1999) discussed the chemistry of similar compounds, highlighting their synthesis and structural properties (Quiroga et al., 1999).
Anticonvulsant Properties :
- Some derivatives of this compound have been studied for their anticonvulsant properties. Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insights into their chemical behavior and potential medicinal applications (Kubicki et al., 2000).
Catalytic and Antibacterial Activities :
- Özdemir et al. (2012) synthesized a pyridine-2,6-dicarboxamide derivative and evaluated its antibacterial activities. The study also explored its catalytic activity, indicating its potential use in chemical reactions (Özdemir et al., 2012).
Molecular Interaction Studies :
- Gallagher et al. (2022) reported on the physicochemical studies and single crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides. This research is significant for understanding the molecular interactions and properties of these compounds (Gallagher et al., 2022).
Polymer Science and Material Engineering :
- The compound has applications in polymer science. For example, Banihashemi et al. (1976) discussed the condensation of pyridine-2,6-dicarboxylic acid with various compounds, leading to the creation of polymers with high thermal stability and specific viscosities (Banihashemi et al., 1976).
Medicinal Chemistry and Drug Development :
- In medicinal chemistry, derivatives of this compound are synthesized for potential therapeutic applications. For example, Bodige et al. (2020) synthesized a series of carboxamide derivatives and evaluated their antitubercular and antibacterial activities, indicating the compound's relevance in drug discovery (Bodige et al., 2020).
Solid-State Chemistry and Drug Properties :
- Palmer et al. (1993) explored the solid-state properties of an anticonvulsant drug related to this compound, focusing on its rotational disorder and hydrogen bonding, which are essential for understanding its stability and effectiveness (Palmer et al., 1993).
Properties
Molecular Formula |
C18H13Cl2N3O3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-15-6-1-2-7-16(15)23-27(25,26)14-5-3-4-13(10-14)22-18(24)12-8-9-17(20)21-11-12/h1-11,23H,(H,22,24) |
InChI Key |
GNGFOKQODMWBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1226317.png)

![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)



![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE](/img/structure/B1226329.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
